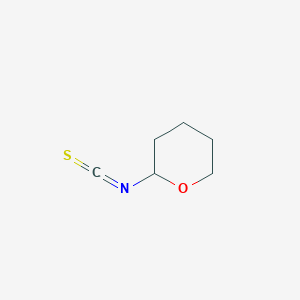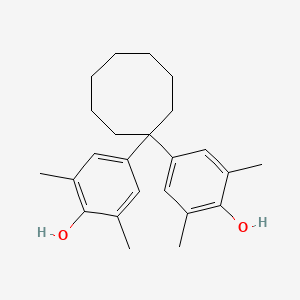![molecular formula C11H16O2 B14350333 [2-(Butan-2-yl)phenyl]methaneperoxol CAS No. 91528-45-9](/img/structure/B14350333.png)
[2-(Butan-2-yl)phenyl]methaneperoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Butan-2-yl)phenyl]methaneperoxol is a chemical compound known for its unique structure and properties. It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are often used in various industrial and chemical processes due to their ability to act as radical initiators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yl)phenyl]methaneperoxol typically involves the reaction of [2-(Butan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of stabilizers is also common to prevent decomposition during storage and handling.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by the presence of metal catalysts.
Reduction: The compound can be reduced to its corresponding alcohol, [2-(Butan-2-yl)phenyl]methanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts like iron or copper salts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(Butan-2-yl)phenyl]methanol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(Butan-2-yl)phenyl]methaneperoxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of polymers and as a bleaching agent in the paper and textile industries.
Wirkmechanismus
The mechanism of action of [2-(Butan-2-yl)phenyl]methaneperoxol involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzoyl peroxide: Another organic peroxide used as a radical initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Commonly used in polymerization reactions.
Uniqueness: [2-(Butan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
91528-45-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-butan-2-yl-2-(hydroperoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)11-7-5-4-6-10(11)8-13-12/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
COYRXVFZBOXDER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1COO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


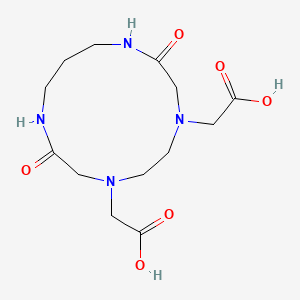

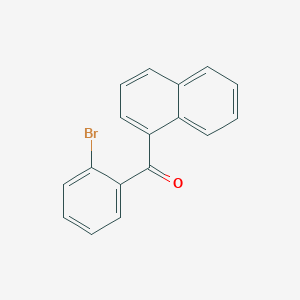

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
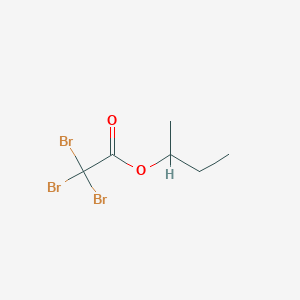
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
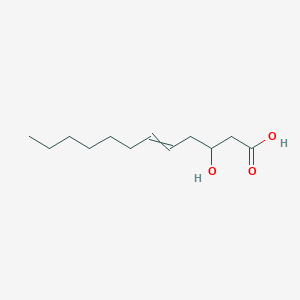
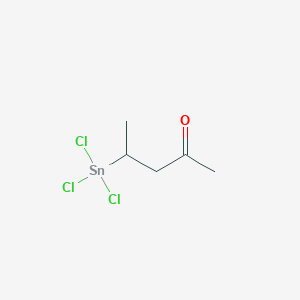
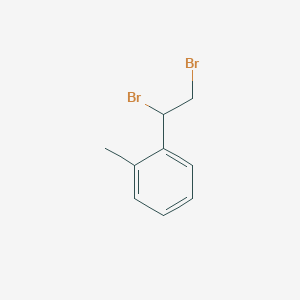
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
